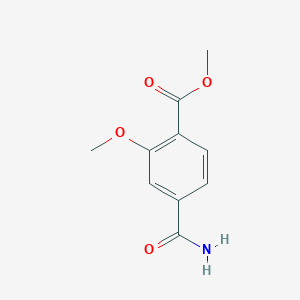
3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one is a useful research compound. Its molecular formula is C12H7ClF4N2OS and its molecular weight is 338.7. The purity is usually 95.
BenchChem offers high-quality 3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one' involves the synthesis of the pyridazinone ring followed by the introduction of the substituents at the appropriate positions. The synthesis will involve several steps including protection, deprotection, substitution, and cyclization reactions.", "Starting Materials": [ "4-chloro-2-fluoro-5-nitrophenol", "thiophenol", "methylamine", "ethyl acetoacetate", "trifluoroacetic acid", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "acetic acid", "sodium carbonate", "potassium carbonate", "dimethylformamide", "chloroacetyl chloride", "triethylamine", "hydrochloric acid", "sodium nitrite", "copper powder", "sodium chloride", "sodium bicarbonate", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of 4-chloro-2-fluoro-5-nitrophenol with acetic anhydride and sodium hydroxide to form 4-acetoxy-2-fluoro-5-nitrophenol", "Step 2: Reduction of the nitro group using sodium borohydride to form 4-acetoxy-2-fluoro-5-aminophenol", "Step 3: Protection of the amino group with chloroacetyl chloride and triethylamine to form N-(chloroacetyl)-4-acetoxy-2-fluoro-5-aminophenol", "Step 4: Deprotection of the acetoxy group using sodium hydroxide to form N-(chloroacetyl)-4-fluoro-2-nitroaniline", "Step 5: Diazotization of the amino group using sodium nitrite and hydrochloric acid to form N-(chloroacetyl)-4-fluoro-2-nitrobenzenediazonium chloride", "Step 6: Reduction of the diazonium salt using copper powder and sodium chloride to form N-(chloroacetyl)-4-fluoro-2-aminobenzene", "Step 7: Protection of the amino group with ethyl acetoacetate and potassium carbonate to form N-(chloroacetyl)-4-fluoro-2-(ethoxycarbonyl)aniline", "Step 8: Substitution of the chloro group with thiophenol using sodium carbonate and dimethylformamide to form N-(thiophenylmethyl)-4-fluoro-2-(ethoxycarbonyl)aniline", "Step 9: Cyclization of the ethyl acetoacetate moiety with the amino group using trifluoroacetic acid to form 3-(4-fluoro-2-(thiophenylmethyl)-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one", "Step 10: Deprotection of the ethoxycarbonyl group using hydrochloric acid to form the final compound '3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one'" ] } | |
Numéro CAS |
2068788-06-5 |
Nom du produit |
3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one |
Formule moléculaire |
C12H7ClF4N2OS |
Poids moléculaire |
338.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



